

comparing c-Met inhibitory activity of 6,7-dimethoxyquinoline derivatives

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Compound of Interest

Compound Name: **6,7-Dimethoxyquinoline**

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An In-Depth Comparative Guide to the c-Met Inhibitory Activity of **6,7-Dimethoxyquinoline** Derivatives

Introduction: The Rationale for Targeting c-Met in Oncology

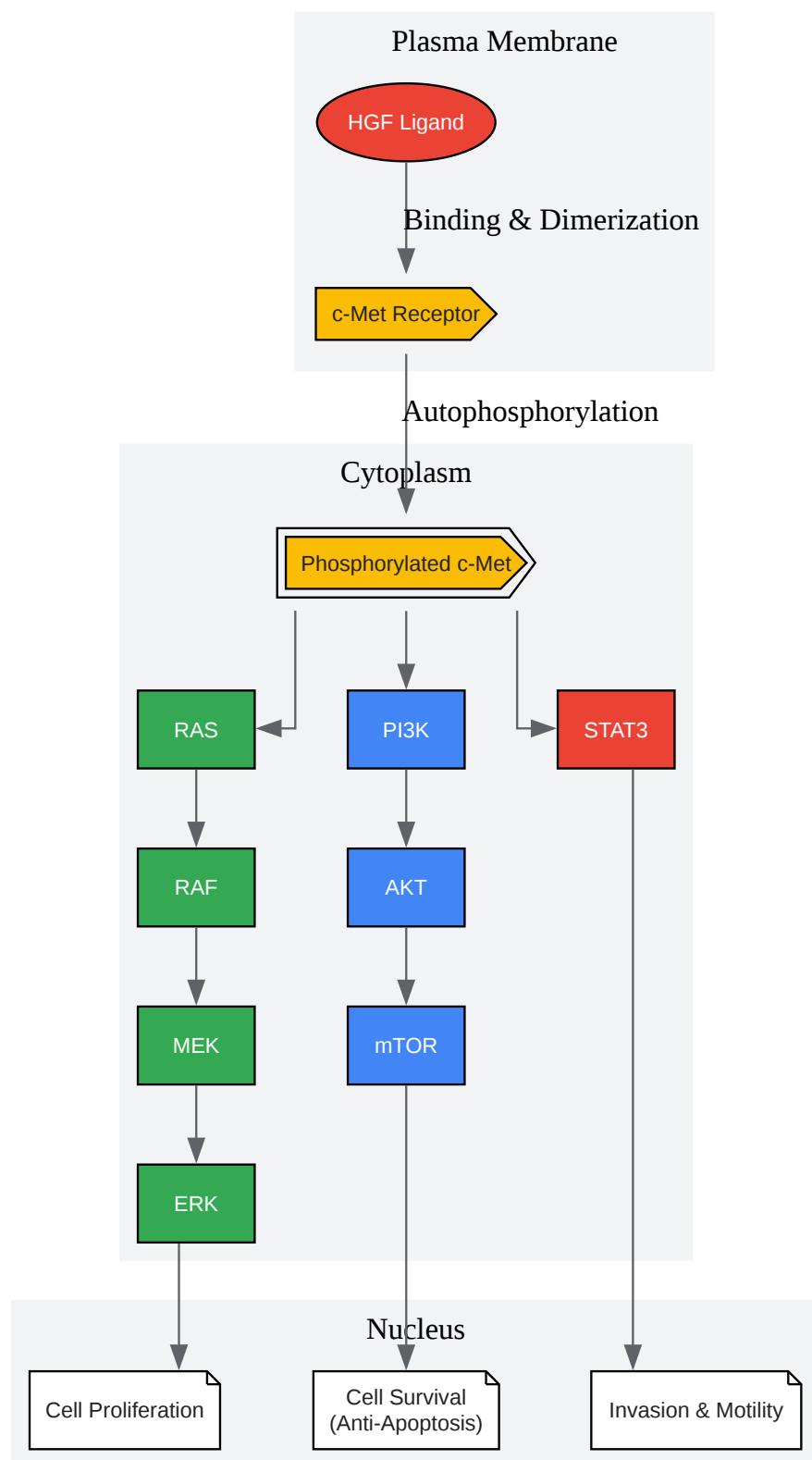
The mesenchymal-epithelial transition factor (c-Met), also known as the hepatocyte growth factor receptor (HGFR), is a receptor tyrosine kinase that plays a pivotal role in cellular growth, motility, and invasion.[1][2] Its natural ligand, hepatocyte growth factor (HGF), triggers a signaling cascade essential for embryonic development and tissue regeneration.[3][4][5] However, the dysregulation of the HGF/c-Met pathway is a well-documented driver of tumorigenesis and metastasis in a wide array of human cancers, including lung, gastric, breast, and liver cancers.[2][3][4] Aberrant c-Met activation—arising from gene amplification, mutation, or protein overexpression—can lead to uncontrolled cell proliferation, survival, and invasion, rendering it a high-priority target for therapeutic intervention.[1][4]

Small molecule tyrosine kinase inhibitors (TKIs) represent a major strategy for targeting c-Met. [5][6] Among the various chemical scaffolds explored, the **6,7-dimethoxyquinoline** core has emerged as a promising foundation for the development of potent and selective c-Met inhibitors. This guide provides a detailed comparative analysis of a series of novel **6,7-dimethoxyquinoline** derivatives, synthesizing data from enzymatic and cellular assays to evaluate their potential as anticancer agents.

The c-Met Signaling Cascade

Upon HGF binding, c-Met undergoes homodimerization and autophosphorylation, creating docking sites for various adaptor proteins. This initiates a complex network of downstream signaling pathways critical for the malignant phenotype. Understanding this cascade is fundamental to appreciating the mechanism of action of its inhibitors. The primary signaling axes activated by c-Met include:

- RAS-RAF-MEK-ERK (MAPK) Pathway: Primarily drives cell proliferation.[2][3]
- PI3K-AKT-mTOR Pathway: Crucial for promoting cell survival and inhibiting apoptosis.[1][3]
- STAT3 Pathway: Implicated in cell transformation, tubulogenesis, and invasion.[1][3]
- SRC-FAK Pathway: Mediates cellular migration and anchorage-independent growth.[1]



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Caption: Simplified c-Met signaling pathway.

Comparative Analysis of 6,7-Dimethoxy-4-anilinoquinoline Derivatives

A recent study focused on synthesizing a series of 6,7-dimethoxy-4-anilinoquinolines possessing a benzimidazole moiety to optimize c-Met inhibitory potency.^[3] The lead compounds were evaluated for their ability to inhibit c-Met kinase activity in a biochemical assay and for their antiproliferative effects against various human cancer cell lines.^{[3][7]}

The data below summarizes the in vitro activity of selected derivatives from this series, with compound 12n emerging as the most potent inhibitor.^{[3][8][9]}

Compound	Substituent (R)	c-Met Kinase IC ₅₀ (μM) [a]	A549 (Lung Cancer) IC ₅₀ (μM) [b]	MCF-7 (Breast Cancer) IC ₅₀ (μM) [b]	MKN-45 (Gastric Cancer) IC ₅₀ (μM) [b]
12a	H	0.810 ± 0.05	15.2 ± 1.2	10.3 ± 0.9	> 40
12d	4-F	0.250 ± 0.01	10.1 ± 0.8	8.5 ± 0.7	21.3 ± 1.5
12h	4-OCH ₃	0.150 ± 0.02	9.8 ± 1.1	7.9 ± 0.5	18.6 ± 1.1
12n	3,4,5-tri-OCH ₃	0.030 ± 0.008	7.3 ± 1.0	6.1 ± 0.6	13.4 ± 0.5
Cabozantinib	Positive Control	0.025 ± 0.005	6.5 ± 0.7	5.8 ± 0.4	11.2 ± 0.8

[a] Data represents the mean ± SD from three independent experiments measuring direct enzymatic inhibition.^[3] [b] Data represents the mean ± SD from three independent experiments measuring cellular antiproliferative activity.^[3]

Structure-Activity Relationship (SAR) Insights

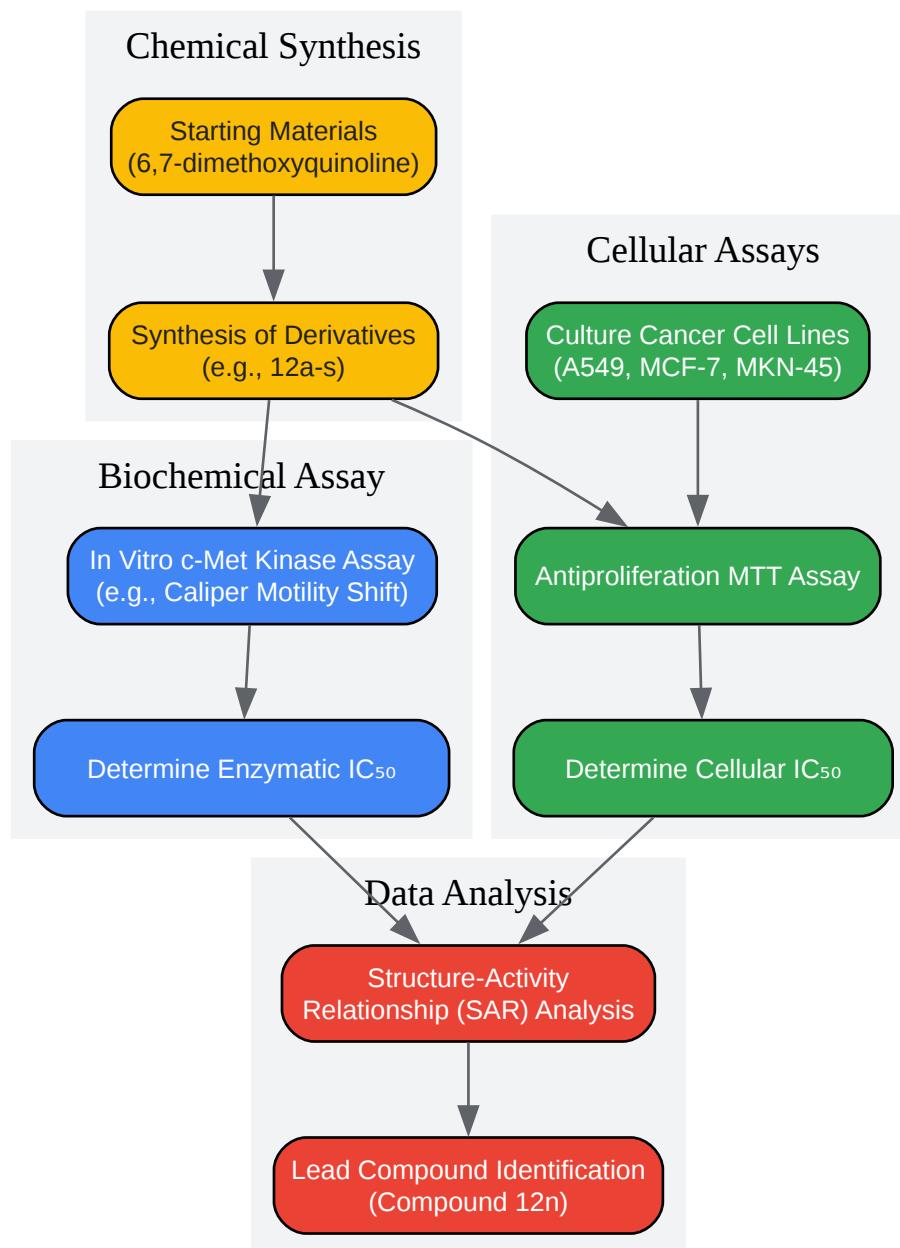
From the comparative data, a clear structure-activity relationship can be inferred. The introduction of various functional groups to the phenyl ring attached to the benzimidazole fragment played a crucial role in modulating c-Met inhibitory activity.^[3]

- Baseline Activity: The unsubstituted compound 12a showed moderate activity.
- Electron-Withdrawing Groups: The addition of a fluorine atom at the 4-position (12d) increased potency, suggesting that electron-withdrawing features in this region are favorable.
- Electron-Donating Groups: A methoxy group at the 4-position (12h) further enhanced inhibitory activity compared to both the unsubstituted and fluoro-substituted analogs.
- Optimal Substitution: The most potent compound, 12n, featured three methoxy groups at the 3, 4, and 5 positions. This trimethoxy substitution pattern resulted in a c-Met IC₅₀ value of 0.030 μ M, which is comparable to the positive control, Cabozantinib.[3][7] This highlights a strong preference for multiple electron-donating groups on the terminal phenyl ring.

The antiproliferative activity against the A549, MCF-7, and MKN-45 cancer cell lines correlated well with the enzymatic inhibition data, with compound 12n consistently demonstrating the most potent anticancer effects.[3]

Experimental Protocols & Methodologies

To ensure the trustworthiness and reproducibility of the findings, it is essential to detail the experimental protocols used. The evaluation of these c-Met inhibitors follows a logical workflow from direct enzyme targeting to cellular effects.

[Click to download full resolution via product page](#)**Caption:** Experimental workflow for evaluating c-Met inhibitors.

Protocol 1: In Vitro c-Met Kinase Assay

This biochemical assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of purified c-Met kinase. The referenced study utilized a Caliper motility shift assay.[3][9] The general principle for such an assay, often performed using luminescence (e.g., ADP-Glo™), is as follows:

- Principle: The kinase reaction involves the transfer of a phosphate group from ATP to a substrate. The amount of ADP produced is directly proportional to the kinase activity. In the presence of an inhibitor, kinase activity decreases, leading to a reduction in ADP formation. This can be measured by converting the generated ADP back to ATP and quantifying it via a luciferase-based reaction.[10]
- Step-by-Step Methodology:
 - Reagent Preparation: Prepare a master mix containing 5x kinase assay buffer, ATP, and a suitable substrate (e.g., Poly (Glu:Tyr, 4:1)).[11]
 - Inhibitor Dilution: Prepare serial dilutions of the test compounds (e.g., **6,7-dimethoxyquinoline** derivatives) in a 96-well plate. Include wells for a "positive control" (kinase without inhibitor) and a "blank" (no kinase).
 - Kinase Addition: Thaw and dilute purified recombinant c-Met kinase to the desired concentration in 1x kinase assay buffer. Add the diluted kinase to the "positive control" and "test inhibitor" wells to initiate the reaction.[11]
 - Incubation: Incubate the reaction plate at 30°C for a defined period, typically 45-60 minutes.[10][11]
 - Signal Detection: Stop the kinase reaction and measure the remaining ATP or the ADP produced. For luminescent assays, add a detection reagent (like Kinase-Glo® or ADP-Glo™) which measures light output.[10][11]
 - Data Analysis: Subtract the "blank" reading from all other values. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Protocol 2: Cellular Antiproliferation (MTT) Assay

This cell-based assay is crucial for determining whether the enzymatic inhibition observed translates into a functional effect on cancer cell viability and growth.

- Principle: The MTT assay is a colorimetric method that measures cellular metabolic activity. Viable cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow

tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

- Step-by-Step Methodology:

- Cell Seeding: Plate human cancer cells (e.g., A549, MCF-7, MKN-45) in a 96-well plate at a predetermined optimal density (e.g., 5×10^4 cells/well) and incubate overnight to allow for cell attachment.
- Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours) at 37°C in a 5% CO₂ atmosphere.[12]
- MTT Addition: After the incubation period, add MTT labeling reagent to each well to a final concentration of 0.5 mg/mL and incubate for an additional 4 hours.
- Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent reagent) to each well to dissolve the purple formazan crystals.[3][13] Mix thoroughly to ensure complete solubilization.
- Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.
- Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the viability percentage against the logarithm of compound concentration to determine the IC₅₀ value, which represents the concentration required to inhibit cell growth by 50%.

Conclusion

The **6,7-dimethoxyquinoline** scaffold serves as a robust platform for the design of potent c-Met kinase inhibitors. The comparative analysis clearly demonstrates that strategic modification of the anilino-benzimidazole moiety can significantly enhance inhibitory activity. Compound 12n, with its 3,4,5-trimethoxyphenyl substitution, was identified as a highly potent derivative, exhibiting low nanomolar inhibition of c-Met kinase and significant antiproliferative effects across multiple cancer cell lines, with a potency comparable to the established inhibitor Cabozantinib.[3] The detailed experimental workflows provide a validated framework for the

screening and characterization of such compounds, underscoring the importance of integrating biochemical and cell-based assays for successful drug discovery in oncology.

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